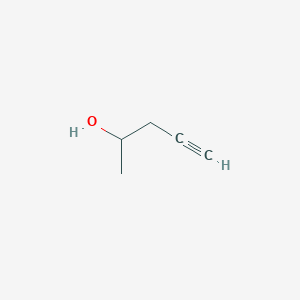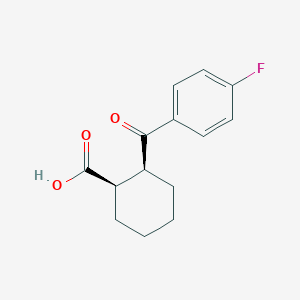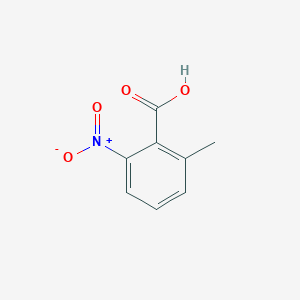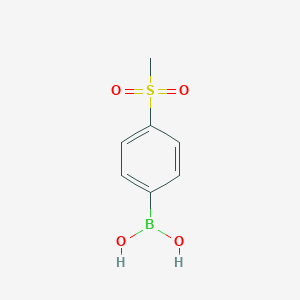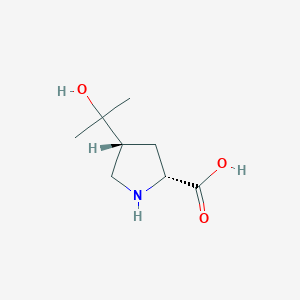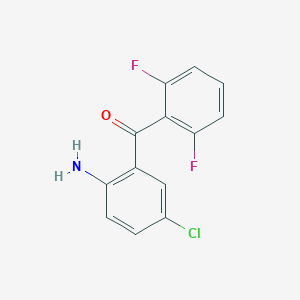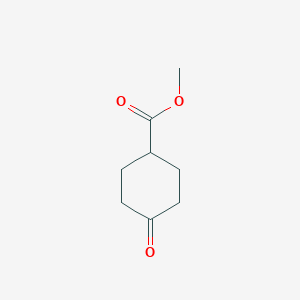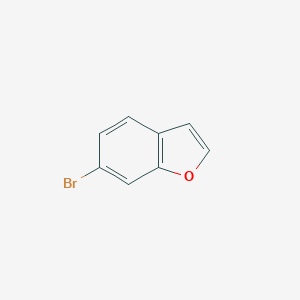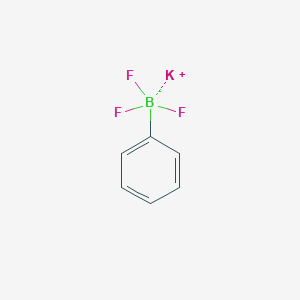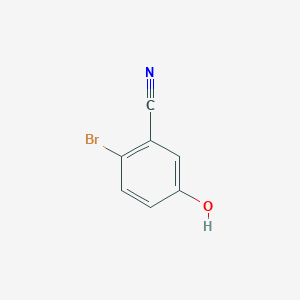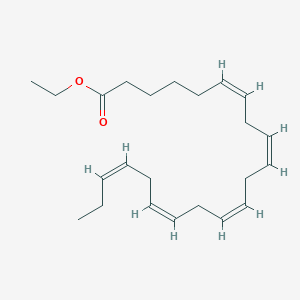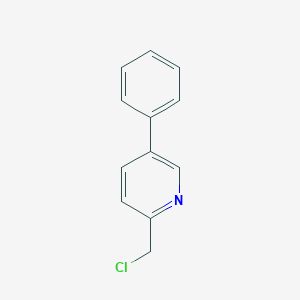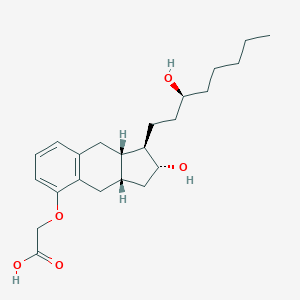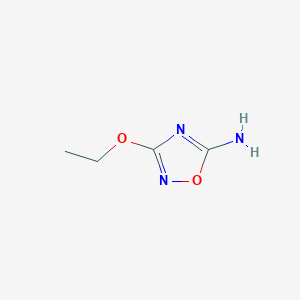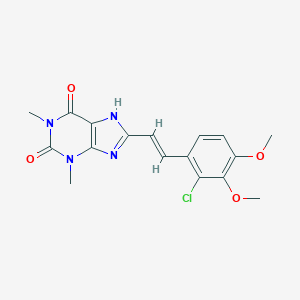
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline, also known as LUF6000, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of theophylline, a well-known bronchodilator, and has been synthesized using various methods.
作用机制
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
生化和生理效应
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function.
实验室实验的优点和局限性
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has some limitations for lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, this compound has low bioavailability, which may limit its use in clinical studies.
未来方向
There are several future directions for (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline research. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on elucidating the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline and identifying its molecular targets. Finally, clinical studies should be conducted to evaluate the safety and efficacy of this compound in humans.
合成方法
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for the synthesis of this compound. This method involves the reaction of 2-chloro-3,4-dimethoxystyrylboronic acid with theophylline in the presence of a palladium catalyst and a base.
科学研究应用
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
155271-44-6 |
|---|---|
产品名称 |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline |
分子式 |
C17H17ClN4O4 |
分子量 |
376.8 g/mol |
IUPAC 名称 |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-21-15-13(16(23)22(2)17(21)24)19-11(20-15)8-6-9-5-7-10(25-3)14(26-4)12(9)18/h5-8H,1-4H3,(H,19,20)/b8-6+ |
InChI 键 |
NRTDUBYEUVUYIX-SOFGYWHQSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-dimethyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



